EBPC

Catalog No.
S526821
CAS No.
4450-98-0
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EBPC

CAS Number

4450-98-0

Product Name

EBPC

IUPAC Name

ethyl 1-benzyl-4-hydroxy-5-oxo-2H-pyrrole-3-carboxylate

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,16H,2,8-9H2,1H3

InChI Key

IGYRPDIWSYGHMY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-EBPC,ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O

Ethyl 1-benzyl-3-hydroxy-2-oxo[5H]pyrrole-4-carboxylate, commonly referred to as EBPC, is a chemical compound recognized primarily for its role as a potent and selective inhibitor of aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose into sorbitol, a process that can lead to various complications in diabetes mellitus. EBPC has a molecular weight of 261.28 g/mol and a chemical formula of C₁₄H₁₅NO₄. The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO) .

  • Organic Synthesis

    The presence of a functionalized pyrrole ring and an ester group indicates its potential as a building block in organic synthesis. Pyrroles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals . The ester group can be manipulated through various reactions to introduce different functionalities, allowing for the creation of more complex molecules.

  • Medicinal Chemistry

    The core structure of this compound shares similarities with known bioactive molecules. Further research could explore its potential as a lead compound for drug discovery. Studies have shown that functionalized pyrroles can exhibit various biological activities, including antibacterial, antifungal, and antitumor properties .

  • Material Science

    The aromatic benzyl group and the carboxylic acid functionality could render this compound useful in the development of novel materials. Functionalized pyrroles have been explored in the design of materials with interesting properties, such as photoluminescence and conductivity .

Primarily due to its functional groups. As an aldose reductase inhibitor, it competes with glucose for binding at the active site of the enzyme, effectively reducing the conversion of glucose to sorbitol. The inhibition mechanism involves the formation of an enzyme-inhibitor complex that prevents substrate access .

Additionally, EBPC can undergo hydrolysis under certain conditions, leading to the release of benzyl alcohol and other byproducts. Its reactivity is influenced by the presence of hydroxyl and carbonyl groups, which can participate in nucleophilic addition reactions.

EBPC exhibits significant biological activity, particularly in the context of diabetes-related complications. As an aldose reductase inhibitor, it helps mitigate the adverse effects associated with high glucose levels, such as neuropathy and retinopathy. Studies have shown that EBPC not only reduces sorbitol accumulation but also enhances the cytotoxicity of certain anticancer agents like cisplatin .

In vitro studies indicate an IC50 value of approximately 47 nM, showcasing its potency in inhibiting aldose reductase . Furthermore, EBPC has been investigated for its potential neuroprotective effects, which may be beneficial in treating diabetic neuropathy.

The synthesis of EBPC typically involves multi-step organic reactions. One common approach includes:

  • Formation of Pyrrole Ring: Starting from appropriate aldehydes and amines.
  • Introduction of Functional Groups: The hydroxyl and carbonyl groups are introduced through oxidation reactions.
  • Benzylation: The benzyl group is added using benzyl chloride or similar reagents in the presence of a base.
  • Carboxylation: Finally, the carboxylic acid moiety is introduced through carboxylation reactions.

Each step requires careful control of conditions to ensure high yields and purity .

EBPC has several applications across different fields:

  • Pharmaceuticals: Primarily used as an aldose reductase inhibitor to treat complications arising from diabetes.
  • Cancer Therapy: Enhances the efficacy of chemotherapeutic agents like cisplatin.
  • Research: Utilized in studies investigating metabolic pathways related to diabetes and cancer.

Its unique properties make it a valuable compound in both therapeutic and research settings .

Interaction studies involving EBPC have focused on its binding affinity with aldose reductase and its synergistic effects with other drugs. Research indicates that EBPC can enhance the cytotoxic effects of various anticancer drugs by inhibiting cellular protective mechanisms that typically arise during chemotherapy .

Additionally, studies have explored its interactions with other metabolic pathways influenced by glucose metabolism, further highlighting its potential therapeutic benefits.

Several compounds share structural or functional similarities with EBPC. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SorbinilAldose Reductase InhibitorInhibits aldose reductaseFirst identified aldose reductase inhibitor
FidarestatAldose Reductase InhibitorInhibits aldose reductaseMore selective towards specific isoforms
RilmenidineImidazoline DerivativeAgonist at imidazoline receptorsPrimarily used for hypertension

EBPC stands out due to its dual role as both an aldose reductase inhibitor and a facilitator of increased chemotherapeutic efficacy, making it unique compared to other inhibitors that primarily focus on glucose metabolism without additional anticancer properties .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.10010796 g/mol

Monoisotopic Mass

261.10010796 g/mol

Heavy Atom Count

19

UNII

MW8LQ9P85C

Wikipedia

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate

Dates

Modify: 2023-08-15

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